Pyroglutamyl-3-methylhistidyl-glycine
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Overview
Description
Pyroglutamyl-3-methylhistidyl-glycine is a tripeptide compound that has garnered interest due to its biological activities. It is known for its role as a tissue-specific antimitotic agent, selectively inhibiting the proliferation of colon epithelial cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyroglutamyl-3-methylhistidyl-glycine typically involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyroglutamyl-3-methylhistidyl-glycine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of the amino acids, particularly the histidine residue.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Substitution reactions can occur at the amino or carboxyl termini of the peptide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.
Substitution: Reagents like carbodiimides and succinimides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine derivatives .
Scientific Research Applications
Chemistry: It serves as a model compound for studying peptide synthesis and modification.
Biology: The compound’s ability to inhibit cell proliferation makes it a valuable tool for studying cell cycle regulation and cancer biology.
Industry: The compound can be used in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of pyroglutamyl-3-methylhistidyl-glycine involves its interaction with specific molecular targets and pathways. It is proposed to work through a G protein-coupled receptor (GPCR), similar to other pyroglutamyl-peptides. This interaction leads to the regulation of cyclic AMP (cAMP) levels, which in turn affects cell proliferation and differentiation . The compound does not significantly alter intracellular calcium levels or the expression of immediate-early genes such as c-fos, egr-1, or fosB .
Comparison with Similar Compounds
Similar Compounds
Pyroglutamyl-histidyl-glycine: This compound is closely related and shares similar biological activities, including the inhibition of colon epithelial cell proliferation.
Thyrotropin-releasing hormone (TRH): Another pyroglutamyl-peptide that acts through GPCRs and has neuromodulatory effects.
Uniqueness
Pyroglutamyl-3-methylhistidyl-glycine is unique due to the presence of the 3-methylhistidyl residue, which may confer distinct biological properties compared to other pyroglutamyl-peptides. This modification can influence the compound’s interaction with molecular targets and its overall biological activity .
Properties
CAS No. |
82780-18-5 |
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Molecular Formula |
C14H19N5O5 |
Molecular Weight |
337.33 g/mol |
IUPAC Name |
2-[[(2S)-3-(3-methylimidazol-4-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H19N5O5/c1-19-7-15-5-8(19)4-10(13(23)16-6-12(21)22)18-14(24)9-2-3-11(20)17-9/h5,7,9-10H,2-4,6H2,1H3,(H,16,23)(H,17,20)(H,18,24)(H,21,22)/t9-,10-/m0/s1 |
InChI Key |
GBCIQPUAKFIRCP-UWVGGRQHSA-N |
Isomeric SMILES |
CN1C=NC=C1C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]2CCC(=O)N2 |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)NCC(=O)O)NC(=O)C2CCC(=O)N2 |
Origin of Product |
United States |
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